molecular formula C19H22N4O6S B2944418 Ethyl 4-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 851129-83-4

Ethyl 4-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate

Katalognummer: B2944418
CAS-Nummer: 851129-83-4
Molekulargewicht: 434.47
InChI-Schlüssel: GDLVBCRYHCCRLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a derivative of piperazine, which is a common moiety in pharmaceutical drugs. The piperazine ring is attached to an ethyl carboxylate group, suggesting that it might have some ester-like properties. The compound also contains a 1,4-dioxin ring, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple heterocyclic rings. These rings could potentially participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the types of bonds between them. For example, the presence of an ester group could make the compound susceptible to hydrolysis .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Research has demonstrated the synthesis of compounds containing ethyl piperazine-1-carboxylate derivatives and their subsequent screening for antimicrobial, antilipase, and antiurease activities. One study detailed the microwave-assisted synthesis of molecules integrating penicillanic or cephalosporanic acid moieties, showcasing their potential in antimicrobial applications. This highlights the compound's utility in creating new antibiotics or agents against microbial infections (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Intermediate for Antihypertensive Drugs

Another aspect of research focuses on its role as an intermediate in synthesizing antihypertensive agents, such as Doxazosin, indicating its critical role in the pharmaceutical development of blood pressure management drugs. The improved synthesis process for a related compound underscores its importance in creating more effective and efficiently produced medications (Ramesh, B. Reddy, & M. Reddy, 2006).

Anticancer Potential

Further research delves into the synthesis of derivatives for evaluation as anticancer agents, suggesting the compound's framework serves as a base for developing new cancer treatments. A study involving the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids explored their potential as anticancer agents, showcasing promising results in in vitro tests against various cancer cell lines (Rehman et al., 2018).

Antimicrobial and Antifungal Activities

Research on 1,3,4-oxadiazole derivatives synthesized from the compound has revealed significant antimicrobial and antifungal activities. These findings suggest potential applications in treating infections and contribute to the broader search for new antimicrobial agents in the face of growing antibiotic resistance (Bektaş et al., 2007).

Structural Analysis

Structural analysis, such as crystallography, of derivatives provides insights into the molecular conformation and interaction potential of these compounds. Studies like the crystal structure analysis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid enhance understanding of the compound's chemical behavior and its potential interactions with biological targets (Faizi, Ahmad, & Golenya, 2016).

Zukünftige Richtungen

Future research on this compound could involve exploring its potential uses in pharmaceuticals or other industries. This could involve testing its biological activity, studying its mechanism of action, and optimizing its synthesis process .

Eigenschaften

IUPAC Name

ethyl 4-[2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O6S/c1-2-26-19(25)23-7-5-22(6-8-23)16(24)12-30-18-21-20-17(29-18)13-3-4-14-15(11-13)28-10-9-27-14/h3-4,11H,2,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLVBCRYHCCRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.